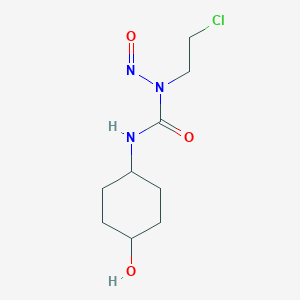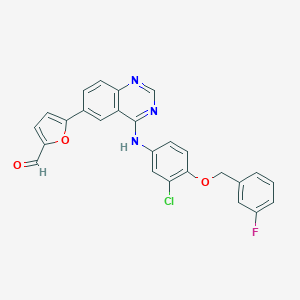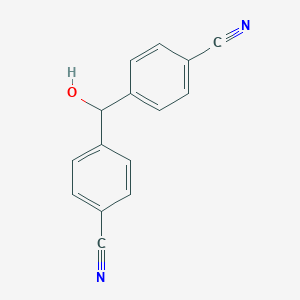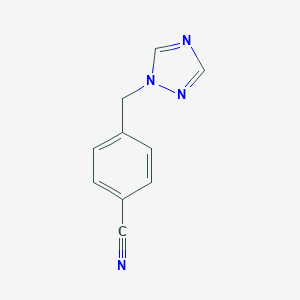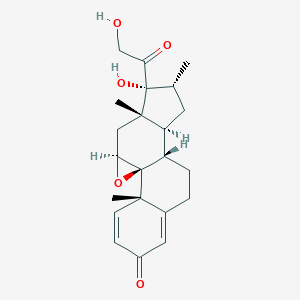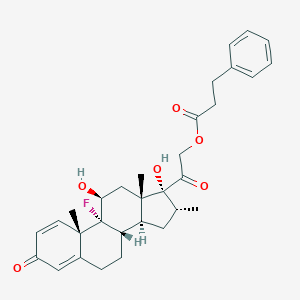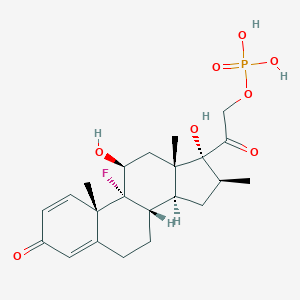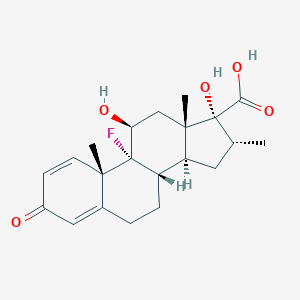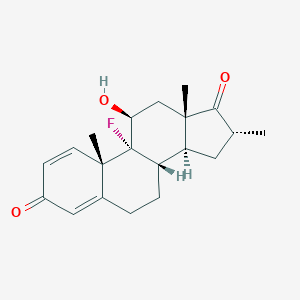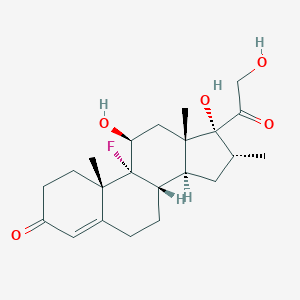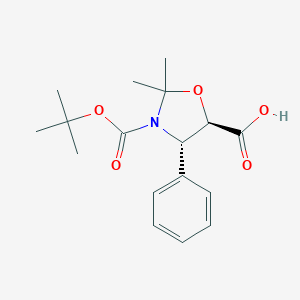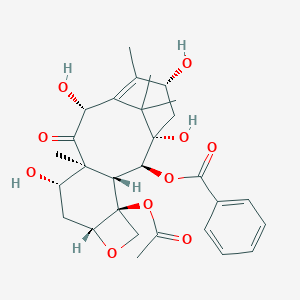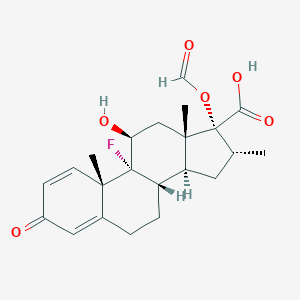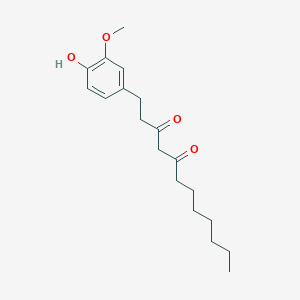
Gingerdione
Übersicht
Beschreibung
Gingerdione is a natural product found in Zingiber officinale . It is a monomethoxybenzene, a member of phenols and a beta-diketone . Gingerdione is a gingerol derivative and is one of the major constituents of dried ginger .
Molecular Structure Analysis
Gingerdione has a molecular formula of C17H24O4 . It is related to gingerols and shogaols, which are responsible for the spicy sensation of ginger . A comprehensive analysis of the molecular structure of Gingerdione can be found in the study "Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry" .
Chemical Reactions Analysis
Gingerdione is part of a complex mixture of primary and secondary metabolites such as saponins, flavonoids, and alkaloids found in ginger . The chemical properties of Gingerdione and its related compounds are influenced by various factors including the place of origin and whether the rhizomes are fresh or dry .
Physical And Chemical Properties Analysis
Gingerdione has a molecular weight of 376.5 g/mol . It is a part of more than 400 chemical substances that have been isolated and identified in ginger rhizomes extracts . More detailed physical and chemical properties of Gingerdione can be found in the PubChem database .
Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory and Immunomodulatory Effects
- Gingerdione, particularly 1-dehydro-[10]-gingerdione, found in ginger (Zingiber officinale), has been shown to inhibit IKKβ activity in NF-κB activation. This inhibition suppresses the NF-κB-regulated expression of inflammatory genes, which are linked to toll-like receptor-mediated innate immunity (Lee et al., 2012).
- Gingerdione derivatives have demonstrated histone deacetylase inhibitory activities, which could be effective for anticancer agents with both histone deacetylase inhibitory and radical scavenging abilities (Kumboonma et al., 2017).
- Ginger constituents, including gingerdione, have been identified as cyclooxygenase-2 (COX-2) inhibitors, which explains, in part, ginger's anti-inflammatory properties (van Breemen et al., 2011).
2. Antioxidant Activities
- Ginger compounds like 1-dehydro-[6]-gingerdione exhibit significant antioxidant activities. Their potency is shown in various assays, such as DPPH radical-scavenging and TEAC assays (Li et al., 2012).
3. Neuroprotective Potential
- Bioactive compounds from ginger, including gingerdione, have shown potential effects against neurodegenerative diseases like Alzheimer's, suggesting their ability to penetrate the blood-brain barrier via passive diffusion (Simon et al., 2020).
- Gingerdione derivatives, like 10-Gingerdione and 1-dehydro-[8]-gingerdione, have exhibited significant anti-neurological properties against Alzheimer's disease by targeting amyloid precursor protein (Gollapalli et al., 2022).
4. Potential in Treating Neurological Diseases
- Ginger and its bioactive compounds, such as gingerdione, are potential candidates for treating neurological diseases by modulating cell death or survival signaling molecules (Arcusa et al., 2022).
5. Influence on Serotonin Receptors
- Gingerdione has been identified as one of the compounds in ginger that interacts with the human serotonin 5-HT1A receptor, indicating its potential in reducing anxiety (Nievergelt et al., 2010).
6. Potential in Drug Discovery
- The interaction of ginger components, including gingerdione, with human cytochrome P450 enzymes, and their pharmacokinetic profiles suggest their potential role in drug discovery and interaction (Qiu et al., 2015).
7. Effects on Macrophage Functions
- Compounds isolated from ginger, such as gingerdione, have shown effects on modulating macrophage functions, which are crucial in immune response and inflammation (Koh et al., 2009).
Zukünftige Richtungen
Gingerdione and its related compounds have shown promising therapeutic benefits, making it a potential candidate for future research in functional genomics, molecular breeding, and genome editing in ginger . More studies are needed to create a consensus about the dosage of Gingerdione useful for long-term therapy .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVXQHNIWUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210854 | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerdione | |
CAS RN |
61871-71-4 | |
| Record name | Gingerdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61871-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGERDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [6]-Gingerdione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



